2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C8H7ClF3N |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c1-5-6(8(10,11)12)2-3-13-7(5)4-9/h2-3H,4H2,1H3 |
InChI Key |
AJEIIHTUKPGYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CCl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chloromethylation and Methylation of Pyridine Derivatives
A common approach begins with 3-methylpyridine (3-picoline) or its derivatives. The methyl group at position 3 is retained or introduced by starting with 3-methylpyridine. Chloromethylation at position 2 is typically achieved by chlorinating the methyl group adjacent to the pyridine nitrogen. For example, chlorination using trichloroisocyanuric acid under controlled conditions can convert methyl groups to chloromethyl groups with high selectivity and yield.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 4 can be introduced via fluorination of trichloromethyl intermediates. A key method involves:
- Starting from 2-chloro-5-(trichloromethyl)pyridine derivatives.
- Reacting these with anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts such as iron(III) chloride (FeCl3) or iron(III) fluoride (FeF3).
- Conducting the reaction under superatmospheric pressure (5–1200 psig) and elevated temperatures (150–250°C) for 1 to 100 hours to achieve high yields of trifluoromethylpyridines.
This fluorination step converts the trichloromethyl group into a trifluoromethyl group efficiently.
Chlorination of the Pyridine Ring
On-ring chlorination, especially at positions adjacent to substituents, is often catalyzed by antimony trichloride (SbCl3) to improve reaction rates and selectivity. For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated with chlorine gas in the presence of SbCl3 at elevated temperatures (~130°C) to yield 2,3-dichloro-5-(trichloromethyl)pyridine, an important intermediate for further fluorination.
Stepwise Synthesis Route Example
A representative synthesis route based on literature patents and research findings is as follows:
| Step | Reaction Description | Conditions | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Chloromethylation of 3-methylpyridine to introduce chloromethyl at position 2 | Chlorination with trichloroisocyanuric acid or chlorine gas | 3-methylpyridine, Cl2 or trichloroisocyanuric acid | 2-(Chloromethyl)-3-methylpyridine |
| 2 | On-ring chlorination at position 4 (or 3) catalyzed by SbCl3 | Chlorine gas passed at 130°C with SbCl3 catalyst | SbCl3, Cl2 | 2,3-dichloro-5-(trichloromethyl)pyridine (intermediate) |
| 3 | Fluorination of trichloromethyl group to trifluoromethyl | Anhydrous HF, FeCl3 or FeF3 catalyst, 150–250°C, 5–1200 psig | HF, FeCl3 or FeF3 | 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine |
This sequence ensures the selective introduction of the trifluoromethyl group while preserving the chloromethyl and methyl substituents.
- Catalysts: FeCl3, FeF3, and SbCl3 are commonly used to catalyze fluorination and chlorination steps.
- Temperature: Chlorination typically occurs between 78°C to 130°C, while fluorination requires higher temperatures, 150°C to 250°C.
- Pressure: Fluorination reactions are conducted under superatmospheric pressures (up to 1200 psig) to facilitate the conversion of trichloromethyl to trifluoromethyl.
- Reaction Time: Chlorination reactions may take several hours to a day, while fluorination can range from 1 to 100 hours depending on conditions.
Typical yields for trifluoromethylpyridine derivatives under optimized conditions range from 60% to over 85% depending on substrate and reaction parameters.
| Substrate | Reaction Phase | Temperature (°C) | Product Type | Yield (%) |
|---|---|---|---|---|
| 3-Picoline (methylpyridine) | Fluidized-bed chlorination/fluorination | 335–380 | 3-(Trifluoromethyl)pyridine derivatives | 86.4 (TFMP) |
| 2-Picoline | Similar conditions | 350–360 | 2-(Trifluoromethyl)pyridine derivatives | 71.3 (TFMP) |
| Preparation Step | Method Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Chloromethylation | Chlorination of methyl group to chloromethyl | Chlorine gas, trichloroisocyanuric acid | Mild heating (70–130°C) | 2-(Chloromethyl)-3-methylpyridine |
| On-ring Chlorination | Chlorination of pyridine ring positions | Chlorine gas, SbCl3 catalyst | 130°C, controlled Cl2 flow | Dichlorinated trichloromethyl intermediates |
| Fluorination | Conversion of trichloromethyl to trifluoromethyl | Anhydrous HF, FeCl3/FeF3 catalyst | 150–250°C, 5–1200 psig pressure | 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine |
- The use of metal halide catalysts significantly improves the conversion efficiency and selectivity during fluorination steps.
- Antimony trichloride catalysis reduces reaction time and increases the purity of chlorinated intermediates.
- Vapor-phase reactors with fluidized-bed catalysts enable continuous processing suitable for scale-up.
- The synthetic routes are amenable to large-scale production with high yields and manageable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents like methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 2-(Chloromethyl)-3-carboxy-4-(trifluoromethyl)pyridine.
Reduction: Formation of 2-(Chloromethyl)-3-methyl-4-methylpyridine.
Scientific Research Applications
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The chlorine atom and methyl group also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituent patterns, melting points (M.P.), and applications of 2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine with related compounds:
Key Observations :
Biological Activity
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine is a compound of significant interest due to its potential biological activities. The presence of the trifluoromethyl group and the chloromethyl moiety enhances its reactivity and interaction with biological systems, making it a candidate for various applications in medicinal chemistry and agrochemicals.
The molecular formula of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine is , with a molecular weight of 209.6 g/mol. The structure includes a pyridine ring substituted with a chloromethyl group and a trifluoromethyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H8ClF3N |
| Molecular Weight | 209.6 g/mol |
| IUPAC Name | 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine |
The biological activity of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine can be attributed to its ability to interact with various biological targets. The chloromethyl group is known to participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive species that can interact with enzymes or receptors in biological systems. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Biological Activity
Research has indicated that compounds containing trifluoromethylpyridine structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Trifluoromethylpyridines have shown efficacy against various bacterial strains, making them candidates for antibiotic development.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting potential as anticancer agents.
- Insecticidal Activity : The compound may also exhibit insecticidal properties, similar to other trifluoromethyl-substituted compounds used in agrochemicals.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of several pyridine derivatives, including those with chloromethyl and trifluoromethyl substitutions. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
- Anticancer Studies : In vitro assays demonstrated that 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine could inhibit the growth of specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Agrochemical Applications : Research highlighted the use of trifluoromethylpyridines in developing new fungicides. For instance, compounds derived from this structure showed enhanced fungicidal activity compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via allylic chlorination using trichloroisocyanuric acid (TCCA) in chloroform under reflux. For example, a similar pyridine derivative (2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine) was prepared by reacting 2,3-dimethyl-4-(methylsulfonyl)pyridine with TCCA at 60–70°C for 1 hour, achieving an 82% yield . Key factors include solvent choice (chloroform enhances selectivity), stoichiometry (1.5–2.0 equiv. TCCA), and temperature control to minimize side reactions.
Q. How is 2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine characterized structurally, and what analytical techniques are most reliable?
- Methodology :
- 1H NMR : Distinct peaks for the pyridine ring protons (δ 8.68–7.90 ppm as doublets) and chloromethyl group (-CH2Cl, δ 4.82 ppm as a singlet). Substituents like trifluoromethyl (-CF3) and methyl (-CH3) appear as singlets at δ 3.15–2.83 ppm .
- Mass Spectrometry : Molecular ion [M+1] at m/z 220.1 confirms the molecular weight .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Q. What are the stability considerations for this compound under varying storage or experimental conditions?
- Methodology :
- Moisture Sensitivity : The chloromethyl group is prone to hydrolysis; store under inert gas (N2/Ar) at –20°C in anhydrous solvents .
- Thermal Stability : Decomposition occurs above 100°C; avoid prolonged heating during reactions .
Q. What purification strategies are recommended for isolating high-purity 2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine?
- Methodology :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal separation .
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (HPLC/titration) .
Advanced Research Questions
Q. How do green chemistry metrics (e.g., E-factor, atom economy) apply to the synthesis of this compound?
- Methodology :
-
Atom Economy (AE) : Calculated as 84% for allylic chlorination steps, accounting for byproducts like cyanuric acid .
-
E-Factor : 5.2 (kg waste/kg product) due to solvent use (chloroform) and excess TCCA .
-
Reaction Mass Efficiency (RME) : 65% for optimized routes, highlighting opportunities for solvent recycling .
Step AE (%) E-Factor RME (%) Chlorination 84 5.2 65 Purification - 2.1 -
Q. What regioselectivity challenges arise in substitution reactions involving the chloromethyl group?
- Methodology :
- Nucleophilic Substitution : The chloromethyl group reacts preferentially with soft nucleophiles (e.g., thiols) over hard nucleophiles (e.g., amines) due to steric hindrance from the trifluoromethyl group .
- Catalytic Influence : Pd-mediated cross-coupling (e.g., Suzuki) requires bulky ligands (XPhos) to suppress β-hydride elimination .
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodology :
- Lipophilicity : The -CF3 group enhances membrane permeability (logP ≈ 2.8) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as shown in analogs with 90% plasma stability after 24 hours .
- SAR Insights : Trifluoromethyl substitution at C4 improves target binding affinity (e.g., kinase inhibitors) compared to methoxy or methyl analogs .
Q. Are there contradictions in reported spectral data for this compound, and how should they be resolved?
- Methodology :
- NMR Variability : Discrepancies in δ values for -CH2Cl (reported δ 4.82–5.10 ppm) arise from solvent effects (CDCl3 vs. DMSO-d6). Use internal standards (TMS) for calibration .
- Mass Spectrometry : Fragmentation patterns vary with ionization methods (ESI vs. EI). Cross-validate with high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
